molecular formula C12H8BrClN2O B13100051 6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile

6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile

Cat. No.: B13100051
M. Wt: 311.56 g/mol
InChI Key: KGRSZKOOFKGLOL-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromomethyl group at the 6-position, a chloro group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position of the quinoline ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of a quinoline derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the bromomethyl group allows for covalent modification of target proteins, which can be useful in the design of irreversible inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Bromomethyl)-4-chloroquinoline-3-carbonitrile
  • 6-(Bromomethyl)-7-methoxyquinoline-3-carbonitrile
  • 4-Chloro-7-methoxyquinoline-3-carbonitrile

Uniqueness

6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and carbonitrile groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H8BrClN2O

Molecular Weight

311.56 g/mol

IUPAC Name

6-(bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C12H8BrClN2O/c1-17-11-3-10-9(2-7(11)4-13)12(14)8(5-15)6-16-10/h2-3,6H,4H2,1H3

InChI Key

KGRSZKOOFKGLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1CBr)Cl)C#N

Origin of Product

United States

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